Metabolic Prodrug Confirmation: Equivalent Urinary Metabolite Excretion Profile of Quinbolone Versus Oral Boldenone in Humans
Quinbolone is unequivocally a prodrug of boldenone. In a comparative human metabolism study, healthy subjects received oral quinbolone (17β-cyclopent-1′-enyloxyandrosta-1,4-dien-3-one) and oral 17β-hydroxyandrosta-1,4-dien-3-one (boldenone). The metabolite excretion patterns were found to be very similar for both compounds, confirming that the cyclopentenyl enol ether linkage of quinbolone is cleaved in vivo to yield boldenone . Approximately 40% of excreted metabolites retained the intact Δ1,4-dien-3-one chromophore, with a notable fraction of 6β-hydroxy-Δ1,4-3-ketones identified. This establishes that quinbolone delivers boldenone systemically via the oral route—a capability not shared by unmodified boldenone (which lacks adequate oral bioavailability) or by injectable boldenone undecylenate (which requires intramuscular administration).
| Evidence Dimension | Urinary metabolite excretion pattern after oral administration in healthy human subjects |
|---|---|
| Target Compound Data | Quinbolone (I): ~40% of urinary metabolites retain intact Δ1,4-dien-3-one; high excretion of 17β-hydroxysteroids; presence of 6β-hydroxy-Δ1,4-3-ketones |
| Comparator Or Baseline | 17β-hydroxyandrosta-1,4-dien-3-one (boldenone, II): ~40% of urinary metabolites retain intact Δ1,4-dien-3-one; high excretion of 17β-hydroxysteroids; presence of 6β-hydroxy-Δ1,4-3-ketones |
| Quantified Difference | Very similar; no statistically significant divergence in metabolite profile between quinbolone (prodrug) and boldenone (active principle) |
| Conditions | Oral administration in healthy human subjects; urinary metabolites analyzed by chromatographic methods (Steroids, 1971, 18:39–50) |
Why This Matters
Procurement of quinbolone, rather than boldenone base or boldenone undecylenate, is the only means to achieve oral boldenone delivery in research models without resorting to 17α-alkylation—a critical differentiator for studies of oral anabolic agents, hepatotoxicity risk stratification, and first-pass metabolism.
- [1] Galletti F, Gardi R. Metabolism of 1-dehydroandrostanes in man. I. Metabolism of 17β-hydroxyandrosta-1,4-dien-3-one, 17β-cyclopent-1′-enyloxyandrosta-1,4-dien-3-one (quinbolone) and androsta-1,4-diene-3,17-dione. Steroids. 1971;18(1):39–50. PMID: 5098537. View Source
